1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC15857392
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-5-methylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C13H14N2O/c1-9-4-5-13(10(2)6-9)15-11(3)12(8-16)7-14-15/h4-8H,1-3H3 |
| Standard InChI Key | BVRKSZOQTOWNGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C(=C(C=N2)C=O)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is C₁₃H₁₄N₂O, derived from a pyrazole ring (C₃H₄N₂) substituted with a 2,4-dimethylphenyl group (C₈H₉), a methyl group (CH₃), and a formyl group (CHO). The IUPAC name reflects the substituent positions: the 1-position hosts the 2,4-dimethylphenyl ring, the 5-position a methyl group, and the 4-position the aldehyde functionality .
Key Structural Features:
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Pyrazole Core: A five-membered heterocycle with adjacent nitrogen atoms, contributing to aromaticity and planarity.
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2,4-Dimethylphenyl Group: Introduces steric bulk and electron-donating effects via methyl substituents at the 2- and 4-positions of the benzene ring.
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Aldehyde Functional Group: Enhances electrophilicity at the 4-position, enabling participation in condensation and nucleophilic addition reactions .
Physicochemical Properties
While direct measurements for this compound are unavailable, properties can be extrapolated from structurally related pyrazole carbaldehydes:
The electron-withdrawing aldehyde group and electron-donating methyl substituents create a polarized electronic environment, influencing reactivity in heterocyclic transformations .
Synthetic Methodologies
Vilsmeier-Haack Formylation
A prevalent route to pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction, where a hydrazone intermediate undergoes cyclization with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) . For 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, the synthesis likely proceeds as follows:
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Hydrazone Formation:
Condensation of 2,4-dimethylphenylhydrazine with a β-keto aldehyde (e.g., 3-oxopentanal) yields the hydrazone intermediate.Reaction conditions: Ethanol, HCl catalysis, reflux (1–2 h) .
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Cyclization and Formylation:
Treatment of the hydrazone with POCl₃ in anhydrous DMF at 80–90°C induces cyclization and formylation, generating the pyrazole-4-carbaldehyde .Critical factors include anhydrous DMF (to prevent hydrolysis) and stoichiometric POCl₃ (3 equivalents) .
Nucleophilic Aromatic Substitution
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H-NMR signals (δ, ppm):
¹³C-NMR peaks would include:
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Pyrazole Carbons: 140–160 ppm (C-4), 110–120 ppm (C-3 and C-5) .
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Aromatic Carbons: 125–135 ppm (C-2, C-4, C-6 of phenyl); 20–25 ppm (methyl carbons) .
Infrared (IR) Spectroscopy
Key absorptions:
Mass Spectrometry
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Molecular Ion Peak: m/z 214 [M]⁺.
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Fragmentation: Loss of CHO (m/z 185), followed by cleavage of the 2,4-dimethylphenyl group (m/z 105) .
Industrial and Synthetic Applications
Intermediate in Heterocyclic Synthesis
The aldehyde group facilitates condensation reactions, enabling the synthesis of:
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Schiff Bases: Reaction with amines yields imines for coordination chemistry .
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Chalcones: Aldol condensation with ketones generates α,β-unsaturated ketones, precursors to flavones and isoflavones .
Material Science
Pyrazole aldehydes contribute to the development of:
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